A Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethoxy)aniline
A Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2-Fluoro-5-(trifluoromethoxy)aniline. Due to the limited availability of experimentally determined data for this specific compound, this document also includes computed properties and data for the closely related compound, 2-Fluoro-5-(trifluoromethyl)aniline, for comparative purposes. Furthermore, generalized experimental protocols for determining key physical properties of aromatic anilines are provided to assist researchers in their own characterization efforts.
Introduction
2-Fluoro-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluoro- and trifluoromethoxy- substituents. Accurate knowledge of its physical properties is essential for its application in synthesis, formulation, and quality control.
It is critical to distinguish between 2-Fluoro-5-(trifluoromethoxy)aniline and the structurally similar 2-Fluoro-5-(trifluoromethyl)aniline. The former contains a trifluoromethoxy (-OCF₃) group, while the latter possesses a trifluoromethyl (-CF₃) group. This seemingly minor difference can significantly impact the compound's physical and chemical characteristics.
Physical Properties of 2-Fluoro-5-(trifluoromethoxy)aniline
| Property | Computed Value |
| Molecular Formula | C₇H₅F₄NO |
| Molecular Weight | 195.11 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 195.03072643 Da |
| Monoisotopic Mass | 195.03072643 Da |
| Topological Polar Surface Area | 38.2 Ų |
| Heavy Atom Count | 13 |
| Complexity | 214 |
Physical Properties of 2-Fluoro-5-(trifluoromethyl)aniline (for comparison)
In contrast to the trifluoromethoxy analog, the physical properties of 2-Fluoro-5-(trifluoromethyl)aniline (CAS Number: 535-52-4) are well-documented.[2][3][4] These experimentally determined values are presented for comparative analysis.
| Property | Experimental Value |
| Molecular Formula | C₇H₅F₄N |
| Molecular Weight | 179.11 g/mol |
| Boiling Point | 155 °C (lit.) |
| Density | 1.378 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.461 (lit.)[2] |
| Flash Point | 70 °C (158 °F) - closed cup |
| Solubility | Soluble in Chloroform, Methanol.[2] |
Structural Comparison
The following diagram illustrates the structural difference between 2-Fluoro-5-(trifluoromethoxy)aniline and 2-Fluoro-5-(trifluoromethyl)aniline.
Experimental Protocols for Physical Property Determination
For researchers seeking to experimentally determine the physical properties of 2-Fluoro-5-(trifluoromethoxy)aniline or related compounds, the following are generalized protocols for key analytical procedures.
The melting point of a solid is the temperature at which it transitions to a liquid state and can be a strong indicator of purity.
-
Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus next to the thermometer.
-
Heat the sample at a moderate rate initially.
-
As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: Thiele tube, small test tube (e.g., ignition tube), capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner), and a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Procedure:
-
Fill the Thiele tube with the heating liquid to a level above the side arm.
-
Add a small amount of the sample liquid (approximately 0.5 mL) into the small test tube.
-
Place the capillary tube, with its sealed end up, into the sample liquid in the test tube.
-
Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, with the thermometer bulb and sample below the surface of the heating liquid.
-
Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Solubility provides insights into the polarity of a compound and is crucial for reaction and formulation development.
-
Apparatus: Test tubes, vortex mixer or stirring apparatus, and a selection of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
To a test tube, add a small, measured amount of the solute (e.g., 10 mg).
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions.
-
If the solid has not dissolved, the mixture can be gently heated to assess for temperature-dependent solubility.
-
Repeat the process with different solvents to create a solubility profile. Quantitative solubility can be determined by incrementally adding the solute to a known volume of solvent until saturation is reached.
-
References
- 1. 2-Fluoro-5-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-(trifluoromethyl)aniline CAS#: 535-52-4 [m.chemicalbook.com]
- 3. 2-Fluoro-5-(trifluoromethyl)aniline | CAS#:535-52-4 | Chemsrc [chemsrc.com]
- 4. 2-Fluoro-5-(trifluoromethyl)aniline | C7H5F4N | CID 136349 - PubChem [pubchem.ncbi.nlm.nih.gov]

aniline+Structure)
aniline+Structure)
aniline+Structure)
aniline+Structure)
